

Disodium Glutarate: A Technical Guide to its Physicochemical Properties for Biochemical Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disodium glutarate*

Cat. No.: *B076919*

[Get Quote](#)

For Immediate Release

Introduction

Disodium glutarate, the sodium salt of the five-carbon dicarboxylic acid glutaric acid, is a versatile and highly soluble compound increasingly utilized in biochemical and pharmaceutical research. Its unique properties make it a valuable tool in a range of applications, from serving as a buffering agent in enzymatic assays to acting as a chaotrope in proteomics and a modulator of cellular metabolism. This technical guide provides an in-depth overview of the core physicochemical properties of **disodium glutarate**, detailed experimental protocols, and its applications relevant to researchers, scientists, and drug development professionals.

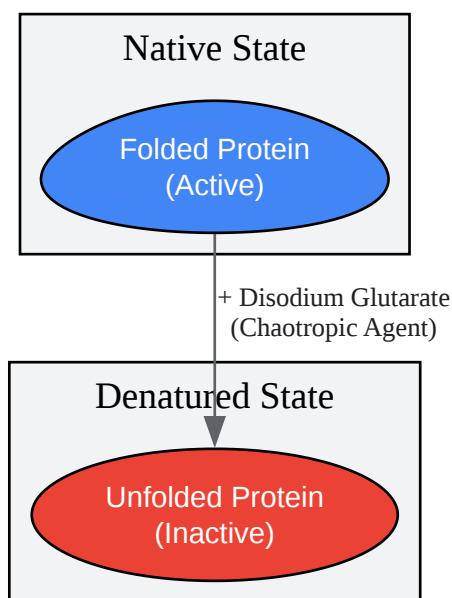
Core Physicochemical Properties

Disodium glutarate is a white, crystalline powder that is highly soluble in water.^[1] Its properties are largely defined by the dicarboxylate nature of the glutarate anion, which allows for specific ionic interactions and buffering capacity. The key quantitative physicochemical properties are summarized below.

Property	Value	Reference(s)
Chemical Formula	$C_5H_6Na_2O_4$	[2]
Molecular Weight	176.08 g/mol	[2] [3]
CAS Number	13521-83-0	[2] [3]
Appearance	White to almost white crystalline powder	[2]
pKa of Parent Acid	$pK_{a1} = 4.34$ (at 25°C) $pK_{a2} = 5.22$ (at 25°C)	[4]
Aqueous Solubility	Highly soluble in water. The parent glutaric acid has a solubility of 639 g/L at 20°C; the salt form is expected to be significantly more soluble.	[1] [4]
Organic Solubility	Generally considered insoluble in common non-polar organic solvents.	[1]
Stability	Stable in aqueous solution under standard laboratory conditions.	[5] [6]

Applications in Biochemical Research

The dicarboxylate structure of glutarate underpins its utility in several key research areas.

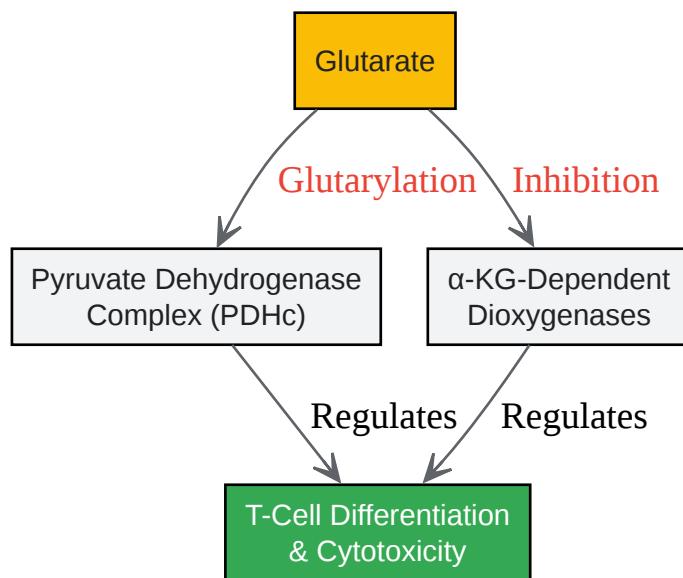

Buffering Agent

Due to the two carboxyl groups of its parent acid, **disodium glutarate** can serve as a buffering agent. The pK_a values of glutaric acid (4.34 and 5.22) indicate that it provides its most effective buffering capacity in the pH range of approximately 3.3 to 6.2.[\[4\]](#) This makes it suitable for various biochemical assays that require stable pH conditions in this slightly acidic range.

Figure 1. Buffering equilibrium of glutarate species.

Chaotropic Agent in Proteomics

In proteomics research, **disodium glutarate** is used as a chaotropic agent.^[1] Chaotropes are substances that disrupt the structure of water, interfering with non-covalent intramolecular forces like hydrogen bonds and hydrophobic interactions that maintain a protein's native three-dimensional conformation.^[7] By weakening these interactions, **disodium glutarate** facilitates the unfolding and denaturation of proteins, which is a critical step in sample preparation for techniques like 2D gel electrophoresis to ensure complete protein solubilization and prevent aggregation.^[1]



[Click to download full resolution via product page](#)

Figure 2. Mechanism of protein denaturation by a chaotropic agent.

Modulator of Cellular Metabolism and Immunity

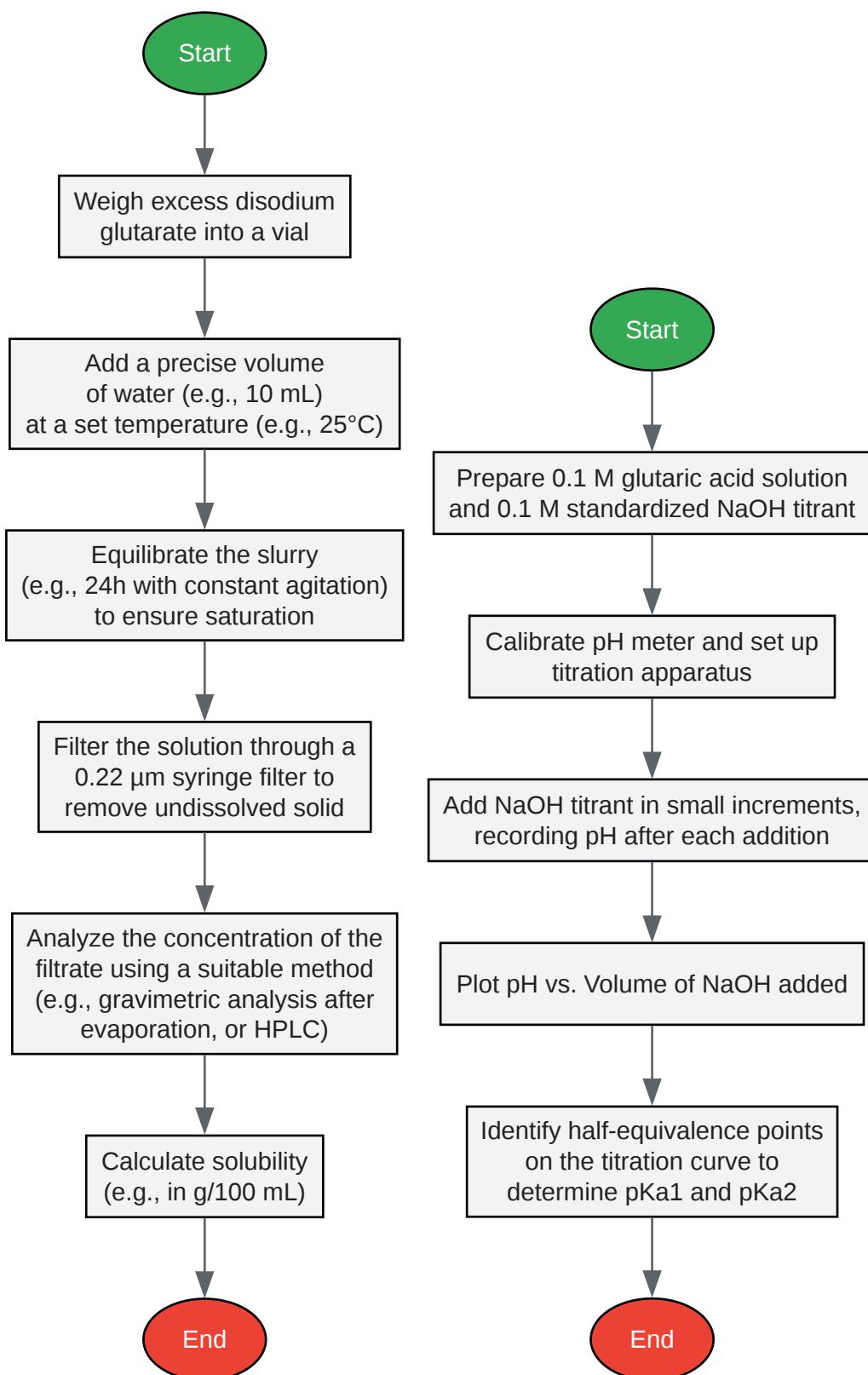
Recent studies have revealed that glutarate, as an intermediate of lysine and tryptophan catabolism, is an important regulator of T-cell metabolism and anti-tumor immunity.^[2] Glutarate can inhibit α -ketoglutarate-dependent dioxygenases and also directly regulate the pyruvate dehydrogenase complex (PDHc) through a post-translational modification known as glutarylation. This modification disrupts PDHc activity, thereby influencing T-cell differentiation and enhancing cytotoxic functions.^[2] This role positions glutarate and its derivatives as potential tools for modulating immune responses in therapeutic contexts.

[Click to download full resolution via product page](#)

Figure 3. Glutarate's regulatory role in T-cell metabolism.

Experimental Protocols

Protocol 1: Synthesis of Disodium Glutarate via Neutralization


This protocol describes the straightforward synthesis of **disodium glutarate** from its parent acid.

- Dissolution: Weigh 13.21 g (0.1 mol) of glutaric acid and dissolve it in 100 mL of deionized water in a 250 mL beaker with stirring.
- Titration: Prepare a 2.0 M solution of sodium hydroxide (NaOH). Slowly add the NaOH solution to the glutaric acid solution while monitoring the pH.
- Neutralization: Continue adding NaOH until the pH of the solution stabilizes at approximately 7.0. This will require approximately 100 mL of the 2.0 M NaOH solution to neutralize both carboxylic acid protons (a 2:1 molar ratio of NaOH to glutaric acid). The reaction is: $\text{C}_5\text{H}_8\text{O}_4 + 2\text{NaOH} \rightarrow \text{C}_5\text{H}_6\text{Na}_2\text{O}_4 + 2\text{H}_2\text{O}$.^[1]
- Isolation: The resulting aqueous solution of **disodium glutarate** can be used directly or the solid can be isolated by evaporating the water under reduced pressure (rotovaporation).

- Purification: The resulting solid can be recrystallized from a minimal amount of hot ethanol/water mixture if higher purity is required.

Protocol 2: Determination of Aqueous Solubility

This protocol outlines a standard method for determining the solubility of **disodium glutarate** in water.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Disodium glutarate | 13521-83-0 [smolecule.com]
- 2. Disodium Glutarate | CymitQuimica [cymitquimica.com]
- 3. Disodium Glutarate | High-Purity Reagent | RUO [benchchem.com]
- 4. Solubility Table Chemistry Tutorial [ausetute.com.au]
- 5. α -Ketoglutaric acid disodium salt | 305-72-6 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Solubility table - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Disodium Glutarate: A Technical Guide to its Physicochemical Properties for Biochemical Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076919#physicochemical-properties-of-disodium-glutarate-relevant-to-biochemical-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com